molecular formula C19H22N2O3 B268893 N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide

Número de catálogo B268893
Peso molecular: 326.4 g/mol
Clave InChI: DRSOOVHTYQZUEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide, also known as Darapladib, is a small molecule inhibitor that targets Lp-PLA2, an enzyme involved in the development of atherosclerosis. Atherosclerosis is a chronic inflammatory disease that affects the arterial walls and leads to the development of plaques, which can cause heart attacks and strokes. Darapladib has been studied extensively for its potential as a therapeutic agent in the treatment of atherosclerosis.

Mecanismo De Acción

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide inhibits the activity of Lp-PLA2, an enzyme that is involved in the development of atherosclerosis. Lp-PLA2 is responsible for the hydrolysis of oxidized phospholipids, which leads to the formation of pro-inflammatory and pro-atherogenic molecules. By inhibiting the activity of Lp-PLA2, N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide reduces the formation of these molecules and reduces the development of atherosclerotic plaques.
Biochemical and Physiological Effects
N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to reduce the levels of Lp-PLA2 in the blood, which is associated with a reduced risk of cardiovascular events. In addition, N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to reduce the levels of oxidized phospholipids in the blood, which are pro-inflammatory and pro-atherogenic molecules. N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has also been shown to reduce the size of atherosclerotic plaques in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments include its specificity for Lp-PLA2 and its ability to reduce the formation of pro-inflammatory and pro-atherogenic molecules. However, the limitations of using N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity.

Direcciones Futuras

For research on N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide include the development of more potent and selective inhibitors of Lp-PLA2, the investigation of the role of Lp-PLA2 in other diseases, and the evaluation of the long-term safety and efficacy of N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide in clinical trials. In addition, research is needed to identify biomarkers that can be used to identify patients who are most likely to benefit from treatment with N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide.

Métodos De Síntesis

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide is synthesized using a multi-step process that involves the reaction of 2,6-dimethylphenol with acetyl chloride to form 2-(2,6-dimethylphenoxy)acetophenone. This intermediate is then reacted with 4-aminobenzoic acid to form N-(2-(2,6-dimethylphenoxy)acetyl)-4-aminobenzoic acid. The final step involves the reaction of this intermediate with propanoyl chloride to form N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide.

Aplicaciones Científicas De Investigación

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been extensively studied in preclinical and clinical studies for its potential as a therapeutic agent in the treatment of atherosclerosis. In preclinical studies, N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to reduce the development of atherosclerotic plaques in animal models. Clinical studies have shown that N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide can reduce the levels of Lp-PLA2 in the blood, which is associated with a reduced risk of cardiovascular events.

Propiedades

Nombre del producto

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide

Fórmula molecular

C19H22N2O3

Peso molecular

326.4 g/mol

Nombre IUPAC

N-[3-[[2-(2,6-dimethylphenoxy)acetyl]amino]phenyl]propanamide

InChI

InChI=1S/C19H22N2O3/c1-4-17(22)20-15-9-6-10-16(11-15)21-18(23)12-24-19-13(2)7-5-8-14(19)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23)

Clave InChI

DRSOOVHTYQZUEB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2C)C

SMILES canónico

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.